

# A Head-to-Head Comparison of MS-153 and Ceftriaxone for Neuroprotection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **MS-153**

Cat. No.: **B15601023**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective neuroprotective agents is a cornerstone of neuroscience research, aimed at mitigating neuronal damage in a host of devastating neurological disorders. Among the diverse strategies, modulation of glutamate transport has emerged as a promising therapeutic avenue. This guide provides a detailed, data-driven comparison of two compounds known to impact the glutamate transporter-1 (GLT-1): **MS-153** and the repurposed  $\beta$ -lactam antibiotic, Ceftriaxone.

## At a Glance: MS-153 vs. Ceftriaxone

| Feature                         | MS-153                                                                                            | Ceftriaxone                                                                                                                                                                                                                                                                     |
|---------------------------------|---------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism               | Stimulates glutamate uptake by modulating GLT-1 activity.<br><a href="#">[1]</a>                  | Upregulates the expression of GLT-1. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>                                                                                                                                                                                |
| Molecular Target                | Appears to indirectly modulate the glutamate transporter's activity. <a href="#">[1]</a>          | Increases GLT-1 mRNA and protein levels. <a href="#">[2]</a>                                                                                                                                                                                                                    |
| Therapeutic Areas Explored      | Primarily investigated in models of cerebral ischemia. <a href="#">[1]</a><br><a href="#">[5]</a> | Studied in a broad range of neurological disorders including stroke, Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and traumatic brain injury. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a>                 |
| Reported Effects                | Attenuates glutamate efflux, reduces infarct volume. <a href="#">[1]</a> <a href="#">[5]</a>      | Reduces infarct size, improves neuronal survival, decreases neuroinflammation, reduces oxidative stress, and improves cognitive and motor functions.<br><a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a> |
| Blood-Brain Barrier Penetration | Effective in <i>in vivo</i> models, suggesting CNS penetration.                                   | Readily crosses the blood-brain barrier. <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[8]</a>                                                                                                                                                                            |

## Mechanism of Action: A Tale of Two GLT-1 Modulators

While both **MS-153** and Ceftriaxone exert their neuroprotective effects at least in part through the GLT-1 transporter, their precise mechanisms of action differ.

**MS-153** acts as a modulator of GLT-1 activity. It has been shown to accelerate the uptake of glutamate by decreasing the  $K_m$  of the transporter, effectively increasing its affinity for glutamate.[\[1\]](#) This action is specific, as it does not affect GABA uptake.[\[1\]](#) By enhancing the

efficiency of existing transporters, **MS-153** can rapidly reduce extracellular glutamate concentrations, particularly under excitotoxic conditions like ischemia.[1]



[Click to download full resolution via product page](#)

**Figure 1.** Mechanism of **MS-153** Neuroprotection.

Ceftriaxone, on the other hand, functions by increasing the expression of GLT-1.[2][4] This leads to a greater number of functional transporters on the cell surface of astrocytes, thereby enhancing the overall capacity for glutamate clearance from the synaptic cleft.[4] Beyond its effects on glutamate, Ceftriaxone also exhibits anti-inflammatory and antioxidant properties, contributing to its neuroprotective profile.[2][9] It has been shown to downregulate inflammatory markers like TLR4 and reduce the activation of microglia and astrocytes in models of Parkinson's disease.[9]



[Click to download full resolution via product page](#)

**Figure 2.** Multifaceted Neuroprotection by Ceftriaxone.

## Comparative Efficacy Data

The following tables summarize key experimental findings for **MS-153** and Ceftriaxone in preclinical models. It is important to note that these data are not from direct comparative studies and experimental conditions may vary.

**Table 1: Effects on Glutamate Transport**

| Parameter                 | MS-153                                                                                                             | Ceftriaxone                                                           |
|---------------------------|--------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------|
| Effect on GLT-1           | Stimulates L-[ <sup>3</sup> H]glutamate uptake in a concentration-dependent manner (1-100 $\mu$ M). <sup>[1]</sup> | Significantly increased GLT-1 mRNA and protein levels. <sup>[2]</sup> |
| $K_m$ of Glutamate Uptake | Significantly decreased the $K_m$ of glutamate uptake. <sup>[1]</sup>                                              | Not reported to directly alter $K_m$ .                                |
| Glutamate Efflux          | Significantly attenuated KCl- and ischemia-induced glutamate efflux. <sup>[1]</sup>                                | Not explicitly reported.                                              |

**Table 2: Neuroprotective Efficacy in Ischemia Models**

| Parameter                | MS-153                                                     | Ceftriaxone                                                                                                                                                                      |
|--------------------------|------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model             | Rat model of permanent focal ischemia. <a href="#">[5]</a> | Rat models of stroke and global brain ischemia. <a href="#">[2]</a>                                                                                                              |
| Infarct Volume Reduction | Significantly reduced infarct volume.                      | Strongly reduced infarct size.<br><a href="#">[2]</a> Pre-treatment reduced infarct volume. <a href="#">[2]</a>                                                                  |
| Neuronal Survival        | Not explicitly quantified.                                 | Marked improvement of neuronal survival within the penumbra. <a href="#">[2]</a> Substantially prevented delayed neuronal death in the hippocampal CA1 area. <a href="#">[2]</a> |
| Neurological Deficit     | Improved neurological deficits.                            | Diminished neurological impairment. <a href="#">[2]</a>                                                                                                                          |

**Table 3: Efficacy in Other Neurological Disorder Models**

| Disorder Model         | MS-153        | Ceftriaxone                                                                                                                                                                                                   |
|------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alzheimer's Disease    | Not reported. | Attenuated amyloid deposition and neuroinflammatory response. <a href="#">[6]</a> <a href="#">[8]</a> Improved memory impairments and restored cognitive function. <a href="#">[2]</a><br><a href="#">[6]</a> |
| Parkinson's Disease    | Not reported. | Protected dopaminergic neurons. <a href="#">[4]</a> Alleviated motor dysfunction and reduced neuroinflammation. <a href="#">[9]</a>                                                                           |
| Traumatic Brain Injury | Not reported. | Attenuated brain edema and cognitive function deficits. <a href="#">[7]</a>                                                                                                                                   |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are representative experimental protocols for evaluating the neuroprotective effects of **MS-153** and Ceftriaxone.

## MS-153: Glutamate Uptake and Ischemia Model

- Glutamate Uptake Assay:
  - COS-7 cells were transfected with a GLT-1 expression vector.
  - Cells were incubated with varying concentrations of **MS-153** (1-100  $\mu$ M).[\[1\]](#)
  - L-[<sup>3</sup>H]glutamate was added, and uptake was measured over time using a scintillation counter.[\[1\]](#)
  - Eadie-Hofstee analysis was used to determine the  $K_m$  and  $V_{max}$  of glutamate transport.[\[1\]](#)
- Ischemia Model (Rat):
  - Male Wistar rats were subjected to middle cerebral artery occlusion (MCAO) to induce focal ischemia.
  - **MS-153** was administered intravenously at the time of reperfusion.
  - Neurological deficits were scored at various time points post-ischemia.
  - Infarct volume was determined 24 hours later using TTC staining.



[Click to download full resolution via product page](#)

**Figure 3.** Comparative Experimental Workflows.

## Ceftriaxone: Traumatic Brain Injury Model

- Animal Model and Drug Administration:
  - A rat model of traumatic brain injury (TBI) was established.
  - Ceftriaxone (200 mg/kg) was administered intraperitoneally daily.<sup>[7]</sup>
- Behavioral and Pathological Assessment:
  - Cognitive function was assessed using tests such as the Morris water maze.<sup>[7]</sup>
  - Brain edema was measured to determine the extent of injury.<sup>[7]</sup>
  - Western blotting was performed on hippocampal tissue to quantify the expression of GLT-1 and autophagy markers (LC3-II).<sup>[7]</sup>

## Conclusion

Both **MS-153** and Ceftriaxone demonstrate significant neuroprotective potential by targeting the GLT-1 glutamate transporter.

- **MS-153** appears to be a more direct and rapid modulator of existing transporter activity, making it a potentially valuable agent in acute excitotoxic events like stroke. Its specificity for glutamate over GABA transport is also a notable feature.[\[1\]](#)
- Ceftriaxone offers a broader, more multifaceted neuroprotective profile. Its ability to upregulate GLT-1 expression, combined with its anti-inflammatory and antioxidant effects, suggests its potential utility in a wider range of chronic and acute neurological conditions.[\[2\]](#) [\[9\]](#) The extensive research in various disease models provides a strong foundation for its repurposing as a neuroprotective drug.[\[2\]](#)

While direct comparative studies are lacking, this analysis provides a framework for understanding the distinct and overlapping properties of **MS-153** and Ceftriaxone. Future head-to-head studies are warranted to definitively establish their comparative efficacy and to guide the selection of the most appropriate candidate for specific neurological applications.

Researchers and drug developers should consider the specific pathology they aim to address —acute excitotoxicity versus a combination of excitotoxicity, inflammation, and oxidative stress —when evaluating these two promising neuroprotective compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The neuroprotective agent MS-153 stimulates glutamate uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Repurposing of the  $\beta$ -Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]

- 4. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Effects of Ceftriaxone Involve the Reduction of A $\beta$  Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of ceftriaxone in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of A $\beta$  Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer's Disease [frontiersin.org]
- 9. Neuroprotective Effect of Ceftriaxone on MPTP-Induced Parkinson's Disease Mouse Model by Regulating Inflammation and Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of MS-153 and Ceftriaxone for Neuroprotection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601023#head-to-head-comparison-of-ms-153-and-ceftriaxone-for-neuroprotection]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)